molecular formula C26H24ClN3O4 B11278190 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11278190
M. Wt: 477.9 g/mol
InChI Key: SCKUPSSANJQTNM-UHFFFAOYSA-N
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Description

2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a quinazolinone core, a chlorophenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone to form the quinazolinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate product with 2-methoxyethylamine to form the desired acetamide compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives with varied functional groups.

Scientific Research Applications

2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and electronic conductivity.

    Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-METHOXYETHYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-HYDROXYETHYL)ACETAMIDE: This compound differs by having a hydroxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.

    2-(4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-(2-ETHOXYETHYL)ACETAMIDE: This derivative has an ethoxyethyl group, which may influence its pharmacokinetic properties.

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C26H24ClN3O4/c1-34-14-13-28-24(31)16-18-9-11-21(12-10-18)30-25(32)22-7-2-3-8-23(22)29(26(30)33)17-19-5-4-6-20(27)15-19/h2-12,15H,13-14,16-17H2,1H3,(H,28,31)

InChI Key

SCKUPSSANJQTNM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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